Lipophilicity Gain (ΔXLogP3) of the ortho-Bromo Substituent vs. Non-Brominated Analog
The target compound exhibits an XLogP3 of 3.3, representing a 0.7 log unit increase in lipophilicity relative to its non-brominated analog 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 1092282-56-8, XLogP3 = 2.6) [1][2]. This difference corresponds to an approximately 5-fold predicted increase in octanol-water partition coefficient, which can significantly influence membrane permeability and target engagement in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem, CID 91685821) |
| Comparator Or Baseline | 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine: XLogP3 = 2.6 (PubChem, CID 1187054) |
| Quantified Difference | ΔXLogP3 = +0.7; ~5-fold predicted increase in log P |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem 2021 release) |
Why This Matters
For procurement decisions in drug discovery, a 0.7-unit lipophilicity difference can determine whether a compound falls within optimal ADME space (Lipinski Rule of 5: log P ≤ 5), making the brominated variant preferable when target engagement in lipophilic environments is required.
- [1] PubChem CID 91685821: Computed Properties — XLogP3 = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/91685821 View Source
- [2] Kuujia Product Page: 5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 1092282-56-8), Computed Properties — XLogP3 = 2.6. https://www.kuujia.com/cas-1092282-56-8.html View Source
